Ethyl[2-(methylsulfanyl)ethyl]amine
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Overview
Description
Ethyl[2-(methylsulfanyl)ethyl]amine is an organic compound with the molecular formula C5H13NS It is a derivative of ethanamine, where the ethyl group is substituted at the nitrogen atom, and a methylsulfanyl group is attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(methylsulfanyl)ethyl]amine typically involves the alkylation of 2-(methylsulfanyl)ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:
2-(methylsulfanyl)ethylamine+ethyl halide→this compound+halide salt
Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine moiety, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, sodium hydroxide or potassium carbonate as base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted amines.
Scientific Research Applications
Ethyl[2-(methylsulfanyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl[2-(methylsulfanyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses.
Comparison with Similar Compounds
Ethyl[2-(methylsulfanyl)ethyl]amine can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and applications.
Ethyl[2-(methylsulfanyl)propyl]amine: Contains a propyl chain, leading to variations in physical and chemical properties.
2-(Methylsulfanyl)ethylamine: Lacks the ethyl substitution, resulting in different biological and chemical behavior.
Biological Activity
Ethyl[2-(methylsulfanyl)ethyl]amine, also known as Ethyl 2-(methylthio)ethylamine, is an organic compound characterized by its unique structure that includes both an ethyl amine group and a methylsulfanyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential therapeutic uses.
Chemical Structure and Properties
This compound can be represented chemically as follows:
- Chemical Formula : C₅H₁₃NS
- Molecular Weight : 115.23 g/mol
The presence of the methylsulfanyl group enhances the compound's solubility and reactivity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. It participates in nucleophilic substitution mechanisms, which can modify biological molecules, including proteins and nucleic acids. Additionally, it may interact with specific enzymes and receptors, influencing their activity and leading to various biological effects.
Potential Biological Effects
Case Studies and Experimental Data
Several studies have explored the biological activity associated with compounds structurally related to this compound.
- Antimicrobial Studies : A study synthesized a series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, revealing significant antimicrobial activity against multiple bacterial strains. This suggests that similar derivatives could be developed from this compound for antimicrobial applications .
- Toxicity Assessments : Toxicological evaluations indicate that related amines exhibit varying degrees of toxicity depending on concentration and exposure duration. For instance, acute lethality studies on ethylamine derivatives demonstrate dose-dependent effects on laboratory animals, which could provide insights into the safety profile of this compound when used in biomedical applications .
Comparative Analysis with Related Compounds
Compound Name | Structure | Key Features |
---|---|---|
Ethylamine | C₂H₅NH₂ | Simple primary amine; widely used in synthesis |
Dimethylamine | (CH₃)₂NH | Secondary amine; stronger base than primary amines |
Methylthioethanol | C₂H₇OS | Contains sulfur but lacks nitrogen functionality |
N,N-Diethyl-methylthioacetamide | C₇H₁₅NOS | Contains both sulfur and nitrogen; used in pharmaceuticals |
This compound is unique due to its specific combination of an ethyl amine structure and a methyl sulfide group, which may impart distinct chemical reactivity and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C5H13NS |
---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
N-ethyl-2-methylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3 |
InChI Key |
GEFMUUGSTDXPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC |
Origin of Product |
United States |
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